3-Methylidenecyclobut-1-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
27538-13-2 |
|---|---|
Molecular Formula |
C5H6 |
Molecular Weight |
66.10 g/mol |
IUPAC Name |
3-methylidenecyclobutene |
InChI |
InChI=1S/C5H6/c1-5-3-2-4-5/h2-3H,1,4H2 |
InChI Key |
AQSOFHKMDGNCDW-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methylidenecyclobut 1 Ene and Analogous Cyclobutene Systems
Established Synthetic Pathways to Methylidenecyclobutenes
The construction of the methylidenecyclobutene framework can be achieved through several reliable synthetic strategies, including the formation of the four-membered ring via cycloaddition, modification of existing cyclobutane (B1203170) skeletons, and other specialized ring-forming reactions.
[2+2] cycloaddition reactions represent one of the most direct and powerful methods for constructing the cyclobutene (B1205218) core. libretexts.org This approach typically involves the reaction between an alkyne and an alkene. nih.govacs.org While simple alkenes like ethene can be poor dienophiles, reacting only under harsh conditions, the use of activated substrates or transition metal catalysis significantly broadens the scope and efficiency of this transformation. nih.govlibretexts.org
Recent advancements have established catalytic enantioselective versions of this reaction, highlighting its utility in modern synthesis. nih.govacs.org For instance, gold(I) catalysts have been shown to enable the intermolecular [2+2] cycloaddition of terminal alkynes with alkenes to furnish cyclobutenes. organic-chemistry.org Similarly, cobalt-based catalysts are effective for the [2+2] cycloaddition between various alkynes and alkenyl derivatives, demonstrating broad applicability. nih.govacs.org A notable strategy involves the chemodivergent cycloaddition between 1,3-dienes and alkynes, where a cobalt catalyst modified with a phosphino-oxazoline ligand can selectively promote a [2+2] reaction at the terminal double bond of the diene to yield highly functionalized cyclobutenes. nih.gov
Photochemical [2+2] cycloadditions offer another route, particularly for generating strained four-membered rings. libretexts.org These reactions proceed through an excited state, typically requiring one of the reacting partners to possess a conjugated system capable of absorbing light. libretexts.org
The conversion of pre-existing cyclobutane frameworks into cyclobutenes is a common and effective strategy. This often involves elimination reactions from appropriately functionalized cyclobutane derivatives. rsc.org For example, aryl-substituted cyclobutene derivatives can be synthesized from 1,3-cyclobutanediol. researchgate.net The process involves sequential tosylation and substitution with a nucleophile (like a thiophenol), followed by a second tosylation and a final elimination step to generate the double bond of the cyclobutene ring. researchgate.net
More recently, novel methods have been developed for the direct conversion of simple cyclobutanes into highly functionalized cyclobutenes. One such approach utilizes a copper-catalyzed radical cascade reaction that involves the cleavage of multiple C–H bonds and the simultaneous installation of new functional groups, such as amino or bromo substituents, onto the cyclobutene skeleton. rsc.org This strategy avoids the need for pre-functionalized cyclobutane precursors. rsc.org
Beyond cycloadditions and precursor modifications, other ring-forming and ring-expansion reactions provide access to the cyclobutene skeleton. Rhodium-catalyzed ring expansion of cyclopropyl (B3062369) N-tosylhydrazones is a straightforward method for synthesizing monosubstituted cyclobutenes. organic-chemistry.org A transition-metal-free alternative involves the ring expansion of gem-difluorinated cyclopropyl N-tosylhydrazons to produce gem-difluorinated cyclobutenes. organic-chemistry.org
Electrocyclization reactions are also employed, particularly the 4π-electrocyclization of conjugated dienes or vinyl-allenes. rsc.org Furthermore, the cycloisomerization of enynes or ene-allenyl compounds can effectively construct the cyclobutene ring. rsc.org Another innovative approach is the ring-opening carbonyl-olefin metathesis (ROCOM) of cyclobutenes, which can be promoted by hydrazine (B178648) catalysis to yield γ,δ-unsaturated aldehydes. nih.gov This reaction proceeds through a cycloaddition/cycloreversion mechanism involving a hydrazonium ion intermediate. nih.gov
Enantioselective and Stereoselective Syntheses of Chiral Cyclobutene Derivatives
The demand for enantiomerically pure compounds has driven the development of sophisticated methods for the asymmetric synthesis of chiral cyclobutene derivatives. dicp.ac.cn These methods primarily rely on asymmetric catalysis or the use of chiral auxiliaries to control the stereochemical outcome.
Asymmetric catalysis has emerged as a dominant strategy for accessing enantioenriched cyclobutenes. researchgate.net Both transition-metal catalysis and organocatalysis have been successfully applied.
Transition-metal catalysis is widely used, with cobalt and rhodium being prominent examples. A broadly applicable enantioselective [2+2] cycloaddition between a wide variety of alkynes and alkenyl derivatives has been developed using an earth-abundant cobalt catalyst. nih.govacs.org This system has been used to synthesize over 50 different cyclobutenes with high enantioselectivities, typically in the range of 86-97% enantiomeric excess (ee). nsf.govnih.gov Rhodium-catalyzed asymmetric hydrometallation of meso-cyclobutenes with salicylaldehydes provides a modular route to chiral acylated cyclobutanes, which are precursors to chiral cyclobutenes. rsc.orgnih.gov This reaction proceeds via the asymmetric hydrometallation of the cyclobutene followed by C–C bond-forming reductive elimination. nih.govresearchgate.net
Organocatalysis offers a complementary approach, though its application in cyclobutene synthesis is less developed compared to transition metal catalysis. dicp.ac.cn A notable example is the use of a chiral N-triflyl phosphoramide (B1221513) as a Brønsted acid promoter for the isomerization of bicyclo[1.1.0]butanes. dicp.ac.cn This method provides a highly efficient route to chiral cyclobutenes with good regio- and enantiocontrol under mild conditions. dicp.ac.cn
Below is a table summarizing selected asymmetric catalytic methods for cyclobutene synthesis.
| Catalyst/Ligand System | Reaction Type | Substrates | Enantioselectivity (ee) | Ref |
| Cobalt / L9 (Chiral Ligand) | [2+2] Cycloaddition | Alkynes & Alkenyl Derivatives | 86-97% | nih.gov |
| [Rh(cod)OH]₂ / MeDuphos | Asymmetric Hydroacylation | meso-Cyclobutenes & Salicylaldehydes | High | researchgate.net |
| N-triflyl phosphoramide | Isomerization | Bicyclo[1.1.0]butanes | up to 90% | dicp.ac.cn |
| Nickel / Chiral Ligand | Negishi Coupling | 4-Iodocyclobutenones & Organozinc Reagents | High | nih.gov |
Table 1: Examples of Asymmetric Catalytic Systems for Chiral Cyclobutene Synthesis.
The use of chiral auxiliaries provides another reliable method for controlling stereochemistry in the synthesis of strained ring systems. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction, after which it can be removed.
A documented example in a related system involves a gold-catalyzed stereoselective cascade cyclization of 1,5-enynes. researchgate.net The Oppolzer camphorsultam, a well-known chiral auxiliary, was employed to achieve stereocontrol in this transformation. researchgate.net The auxiliary is covalently bonded to the starting material, guiding the formation of new stereocenters during the gold-catalyzed cyclization. Following the key ring-forming step, the auxiliary can be cleaved, for instance, through hydrolysis, to yield the enantioenriched product. researchgate.net This strategy demonstrates the power of auxiliary-based methods in constructing complex chiral molecules. researchgate.net
Cascade and One-Pot Synthetic Strategies
Cascade and one-pot reactions offer an elegant and efficient approach to the synthesis of complex molecular architectures from simple precursors in a single operation. These strategies are particularly valuable for constructing strained ring systems like cyclobutenes, as they can minimize the handling of unstable intermediates.
Radical cascade reactions have emerged as a powerful tool for the synthesis of highly functionalized cyclobutene derivatives. nih.govrsc.orgnih.gov A notable strategy involves the copper-catalyzed radical cascade reaction of simple cyclobutanes. nih.govrsc.orgnih.gov This approach facilitates the direct synthesis of functionalized cyclobutenes through the cleavage of multiple C–H bonds and the simultaneous formation of new bonds. nih.govrsc.org For instance, using a copper catalyst and an oxidant like N-fluorobenzenesulfonimide (NFSI), a variety of diaminated, disulfonylated, and tribrominated cyclobutene derivatives can be efficiently synthesized from readily available cyclobutane precursors. nih.govrsc.orgnih.gov
This methodology is significant as it represents the first synthesis of cyclobutene derivatives directly from cyclobutanes while concurrently introducing multiple functional groups. rsc.org The proposed mechanism for this transformation involves a radical cascade process that includes benzylic hydrogen atom abstraction, β-H elimination, radical addition, and allylic hydrogen atom abstraction/functionalization. rsc.org This approach circumvents the need for pre-functionalized substrates, offering a more atom-economical and efficient route to these valuable compounds. nih.govnih.gov
Table 1: Examples of Functionalized Cyclobutenes via Radical Cascade Reactions
| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| Phenylcyclobutane | Cu(OTf)₂, NFSI, N-phenyl-p-toluenesulfonamide | 1,3-Diaminocyclobutene derivative | rsc.org |
| Phenylcyclobutane | Cu(OTf)₂, NFSI, Sodium benzenesulfinate | 1,3-Disulfonylcyclobutene derivative | rsc.org |
| Phenylcyclobutane | CuBr, NFSI, NBS | 1,3,3-Tribromocyclobutene derivative | rsc.org |
This table is interactive. Click on the headers to sort the data.
Visible-light photochemistry has gained significant traction in organic synthesis due to its mild reaction conditions and environmentally benign nature. researchgate.netmdpi.com In the context of cyclobutene synthesis, visible-light-induced cycloaddition reactions provide an effective means to construct the four-membered ring. almacgroup.com These protocols often rely on the use of a photocatalyst that, upon irradiation with visible light, can promote the [2+2] cycloaddition of an alkene and an alkyne. almacgroup.com
A modern approach utilizes high-power LED technology in conjunction with continuous-flow reactors to synthesize cyclobutenes from maleimides and various alkynes. almacgroup.com This method offers improved energy efficiency and scalability compared to traditional photochemical methods that use mercury lamps. almacgroup.com The reaction can be performed with or without a photocatalyst, depending on the substrates. researchgate.netmdpi.com For example, the synthesis of dihydrocyclobuta[b]naphthalene-3,8-diones has been achieved through a visible-light-mediated [2+2] cycloaddition of 1,4-naphthoquinones and alkynes without the need for a catalyst. researchgate.netmdpi.com
These visible-light-induced methods are advantageous as they often proceed with high regioselectivity and can tolerate a wide range of functional groups. mdpi.com The use of flow chemistry further enhances the synthetic utility of these protocols, allowing for the production of multigram quantities of cyclobutene derivatives in short reaction times. almacgroup.com
Synthesis of Highly Functionalized 3-Methylidenecyclobut-1-ene Derivatives
The introduction of diverse functional groups onto the cyclobutene core is crucial for tuning the chemical and physical properties of these molecules and for their use in further synthetic transformations.
The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into the cyclobutene framework can significantly impact the biological activity and chemical reactivity of the resulting compounds. While direct heteroatom functionalization of this compound can be challenging, several strategies have been developed for the synthesis of heteroatom-substituted cyclobutene analogues.
One approach involves the use of starting materials that already contain the desired heteroatom functionality. For example, enzymatic cyclopropanation of heteroatom-bearing alkenes has been demonstrated, and similar strategies could potentially be adapted for cyclobutene synthesis. caltech.edu While this example pertains to cyclopropanes, the principle of utilizing enzymes for stereoselective synthesis of strained rings with heteroatom substituents is a promising avenue for future research in cyclobutene chemistry. caltech.edu The development of new synthetic methods for the direct introduction of heteroatoms onto the cyclobutene ring remains an active area of research.
The introduction of fluorine atoms into organic molecules can have a profound effect on their properties, including metabolic stability and biological activity. Consequently, the synthesis of fluorinated cyclobutene derivatives is of significant interest. nih.govdocumentsdelivered.comacs.org
One strategy for the synthesis of fluorinated cyclobutenes involves the pyrolysis of fluorinated alkenes over a catalyst such as platinum or iron. Another powerful approach is the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. nih.gov This method provides access to chiral gem-difluorinated α-boryl cyclobutanes and monofluorinated cyclobutenes with excellent regio- and enantioselectivity. nih.gov The resulting chiral fluorinated building blocks can be further diversified into a wide range of functionalized cyclobutane derivatives. nih.gov Additionally, transition-metal-free ring expansion of gem-difluorinated cyclopropyl N-tosylhydrazones offers an efficient route to gem-difluorinated cyclobutenes. organic-chemistry.org
Table 2: Selected Methods for Fluorinated Cyclobutene Synthesis
| Method | Starting Material | Key Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Asymmetric Hydroboration | gem-Difluorinated cyclobutene | Rhodium catalyst, HBPin | Chiral monofluorinated cyclobutene | nih.gov |
| Pyrolysis | Fluorinated alkene | Platinum or iron | Fluorinated diene and cyclobutene | |
| Ring Expansion | gem-Difluorinated cyclopropyl N-tosylhydrazone | - | gem-Difluorinated cyclobutene | organic-chemistry.org |
This table is interactive. Click on the headers to sort the data.
Organometallic catalysis has revolutionized the synthesis of complex organic molecules, and cyclobutene synthesis is no exception. nih.gov Various transition metals, including cobalt, rhodium, gold, and nickel, have been employed to catalyze the formation of the cyclobutene ring with high levels of control over stereochemistry and regiochemistry. organic-chemistry.orgnih.gov
Cobalt-catalyzed pathway-divergent enantioselective coupling of alkynes and cyclobutenes provides access to densely functionalized cyclobutanes and cyclobutenes. nih.gov This method, which proceeds via an oxidative cyclization, allows for the precise control of the reaction outcome through the choice of chiral ligands. nih.gov Rhodium catalysts have been utilized for the ring expansion of cyclopropyl N-tosylhydrazones to furnish monosubstituted cyclobutenes. organic-chemistry.org Gold catalysis enables the intermolecular [2+2] cycloaddition of chloroalkynes and unactivated alkenes with excellent regioselectivity. organic-chemistry.org Furthermore, nickel-catalyzed intermolecular [2+2] cycloaddition of conjugated enynes with electron-deficient alkenes has been shown to be an effective method for the synthesis of cyclobutenes. organic-chemistry.org These organometallic approaches provide a versatile toolbox for the synthesis of a wide array of functionalized cyclobutene derivatives, including those analogous to this compound.
Theoretical and Computational Investigations of 3 Methylidenecyclobut 1 Ene Electronic Structure and Reactivity
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and determining the most likely reaction pathways.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
DFT is a powerful computational method used to investigate the electronic structure of molecules and is widely applied to study reaction mechanisms. A typical DFT study on the reaction mechanisms of 3-Methylidenecyclobut-1-ene, for instance in its dimerization or in cycloaddition reactions, would involve calculating the geometries and energies of reactants, products, intermediates, and transition states. This would allow for the determination of activation energies and reaction enthalpies, providing insight into the kinetics and thermodynamics of the process. However, specific DFT studies detailing these mechanisms for this compound are not found in the reviewed literature.
Ab Initio Calculations of Electronic States and Transition Structures
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used for highly accurate calculations of molecular properties. For this compound, these methods could be employed to precisely calculate its ground and excited electronic states and to locate and characterize the transition structures of its reactions with a high degree of confidence. Such calculations are computationally intensive but provide benchmark data. Despite the utility of these methods, specific ab initio studies on the electronic states and transition structures of this compound are not documented in the available scientific papers.
Frontier Molecular Orbital (FMO) Theory Applications in Pericyclic Reactivity
FMO theory simplifies the prediction of pericyclic reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
HOMO-LUMO Interactions and Reactivity Prediction
The energies and symmetries of the HOMO and LUMO of this compound would be crucial for predicting its reactivity in pericyclic reactions, such as Diels-Alder or [2+2] cycloadditions. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. A comprehensive FMO analysis would require calculated values for these orbital energies and visualizations of the orbital lobes to predict regioselectivity and stereoselectivity. While the principles of FMO theory are general, specific published data detailing the HOMO-LUMO energies and their application to predict the reactivity of this compound is absent. Without these computational results, a data table of its frontier orbital energies cannot be compiled.
Transition State Modeling and Analysis
Modeling the transition state is critical for understanding the mechanism of a chemical reaction. The geometry and energy of the transition state determine the activation barrier.
Stereochemical Control via Transition State Geometries
The stereochemical outcome of pericyclic reactions involving this compound is intricately governed by the geometry of the transition state. Computational studies, often employing Density Functional Theory (DFT), provide profound insights into the energetics and structures of these transient species, thereby elucidating the factors that dictate product stereochemistry.
In the context of the [2+2] cycloaddition, or dimerization, of this compound, the formation of different stereoisomers is rationalized by analyzing the various possible transition state conformations. These reactions can proceed through concerted or stepwise mechanisms, with the stereochemistry being largely determined by the lowest energy pathway. For instance, in the Diels-Alder reaction of cyclobutenone with 1,3-butadiene (B125203), the endo transition state is kinetically favored over the exo transition state by 1.64 kcal/mol. longdom.org This preference is attributed to favorable secondary orbital interactions in the endo approach, which stabilize the transition state.
The asynchronicity of bond formation in the transition state is another critical factor. In the reaction of 2,3-dimethyl-1,3-butadiene and acrylonitrile, the exo transition state (TS1-exo) is slightly lower in energy than the endo transition state (TS2-endo). nih.gov The forming carbon-carbon bonds in these transition states exhibit different lengths, indicating an asynchronous process. For TS1-exo, the forming C1-C6 bond is 0.51 Å longer than the forming C4-C5 bond, while in TS2-endo, this difference is slightly less at 0.45 Å. nih.gov This asynchronicity can influence the ultimate stereochemistry of the cycloadduct.
Computational models allow for the precise calculation of activation energies and the geometric parameters of transition states. For example, in the Diels-Alder reaction of cyclobutenone with cyclopentadiene (B3395910), the endo transition state is kinetically favored with an activation energy of 4.69 kcal/mol, compared to 6.33 kcal/mol for the exo transition state. longdom.org The table below summarizes key energetic and geometric parameters for this reaction.
| Reactants | Transition State | Activation Energy (kcal/mol) | Forming Bond Lengths (Å) |
| Cyclobutenone + Cyclopentadiene | endo | 4.69 | C1–C3: 2.227, C4–C2: 2.357 |
| Cyclobutenone + Cyclopentadiene | exo | 6.33 | C1–C3: 2.206, C4–C2: 2.412 |
Data compiled from computational studies on related cycloaddition reactions. longdom.org
These computational findings highlight how subtle differences in transition state energies and geometries, influenced by factors such as steric hindrance and secondary orbital interactions, provide rigorous control over the stereochemical course of reactions involving cyclic dienes.
Orbital Symmetry Considerations and Woodward-Hoffmann Rules
The pericyclic reactions of this compound are fundamentally governed by the principles of orbital symmetry, as elucidated by the Woodward-Hoffmann rules. These rules predict the feasibility and stereochemical outcome of concerted reactions based on the symmetry of the interacting molecular orbitals.
For a thermal [4π+2π] cycloaddition, such as a Diels-Alder reaction where this compound could act as the diene component, the Woodward-Hoffmann rules predict a suprafacial-suprafacial approach of the reactants. This means that the bonding interactions occur on the same face of both the diene and the dienophile. This pathway is thermally allowed because the Highest Occupied Molecular Orbital (HOMO) of the diene has the same symmetry as the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, allowing for constructive overlap and bond formation.
Conversely, a thermal [2π+2π] cycloaddition is predicted to be symmetry-forbidden for a suprafacial-suprafacial approach. The HOMO of one alkene component and the LUMO of the other have mismatched symmetries, leading to destructive orbital overlap. However, a [2π+2π] cycloaddition can proceed thermally via a suprafacial-antarafacial pathway, where one component reacts on its top or bottom face, and the other reacts on opposite faces. Geometrical constraints often make this pathway energetically unfavorable.
Photochemical reactions operate under a different set of orbital symmetry rules. Upon absorption of light, an electron is promoted from the HOMO to the LUMO, creating an excited state. In this excited state, the symmetry of the frontier orbitals is altered. Consequently, a [2π+2π] cycloaddition that is thermally forbidden becomes photochemically allowed via a suprafacial-suprafacial pathway. This is a common mode of reactivity for many alkenes, leading to the formation of cyclobutane (B1203170) rings.
The application of the Woodward-Hoffmann rules to the potential pericyclic reactions of this compound is summarized in the table below:
| Reaction Type | Thermal/Photochemical | Allowed Stereochemistry |
| [4π+2π] Cycloaddition | Thermal | Suprafacial-Suprafacial |
| [4π+2π] Cycloaddition | Photochemical | Suprafacial-Antarafacial / Antarafacial-Suprafacial |
| [2π+2π] Cycloaddition | Thermal | Suprafacial-Antarafacial / Antarafacial-Suprafacial |
| [2π+2π] Cycloaddition | Photochemical | Suprafacial-Suprafacial |
These selection rules are a powerful predictive tool in understanding the reactivity of compounds like this compound. They explain why certain pericyclic reactions proceed readily under thermal conditions, while others require photochemical activation to overcome orbital symmetry barriers. Computational studies complement these rules by providing detailed energy profiles of the allowed and forbidden pathways, confirming the predictions based on orbital symmetry.
Advanced Spectroscopic Characterization Methodologies for Cyclobutene Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation signals, a detailed picture of the molecular connectivity can be constructed.
Proton NMR (¹H NMR) Applications
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In 3-methylidenecyclobut-1-ene, three distinct proton environments are expected: the vinylic protons on the cyclobutene (B1205218) ring, the allylic protons of the CH₂ group in the ring, and the exocyclic methylene (B1212753) protons.
The vinylic protons are anticipated to resonate in the downfield region of the spectrum, typically between δ 6.0 and 7.0 ppm, due to the deshielding effect of the π-electron system. The exocyclic methylene protons, also being vinylic in nature, are expected in a similar but slightly upfield region, likely between δ 4.5 and 5.5 ppm. The allylic protons on the saturated carbon of the cyclobutene ring would appear further upfield, generally in the range of δ 2.5 to 3.5 ppm. The coupling between these protons would provide further structural confirmation. For instance, geminal coupling would be observed between the exocyclic methylene protons, and vicinal coupling would be seen between the allylic and vinylic protons of the ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Vinylic (ring) | 6.0 - 7.0 |
| Exocyclic Methylene | 4.5 - 5.5 |
Carbon-13 NMR (¹³C NMR) Applications
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. For this compound, four distinct carbon signals are expected. The sp² hybridized carbons of the endocyclic double bond and the exocyclic methylene group will resonate downfield, typically in the range of δ 100 to 150 ppm. The quaternary carbon of the exocyclic double bond would likely be the most downfield of these. The sp³ hybridized allylic carbon of the cyclobutene ring will appear significantly upfield, likely in the range of δ 30 to 50 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Quaternary (exocyclic C=) | 140 - 150 |
| Vinylic (ring CH=) | 120 - 140 |
| Exocyclic Methylene (=CH₂) | 100 - 115 |
2D NMR Techniques for Connectivity Analysis (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are invaluable for establishing the precise connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the allylic ring protons and the vinylic ring protons, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the proton signals in the δ 2.5-3.5 ppm range would correlate with the carbon signal in the δ 30-50 ppm range.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, the key functional groups are the carbon-carbon double bonds (C=C) and the carbon-hydrogen bonds (C-H) of both sp² and sp³ hybridized carbons.
The C=C stretching vibrations for the conjugated diene system are expected to appear in the region of 1600-1680 cm⁻¹. Due to the strain in the four-membered ring and the cross-conjugation, there may be multiple distinct peaks in this region. The stretching vibrations for the sp² C-H bonds (vinylic and exocyclic methylene) are expected above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range. The sp³ C-H stretching vibrations of the allylic CH₂ group will be observed just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region. C-H bending vibrations would also be present in the fingerprint region (below 1500 cm⁻¹).
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Frequency (cm⁻¹) |
|---|---|
| sp² C-H Stretch | 3050 - 3150 |
| sp³ C-H Stretch | 2850 - 2960 |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and molecular formula of a compound. For this compound (C₅H₆), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (66.10 g/mol ).
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for cyclic alkenes involve ring-opening followed by subsequent cleavage. For this compound, the loss of a hydrogen atom to give a stable cyclobutadienyl-like cation at m/z 65 is a plausible fragmentation. Another likely fragmentation would be the loss of a methyl group (although not directly present, rearrangement can occur) or ethylene, leading to other characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
|---|---|
| [C₅H₆]⁺ (Molecular Ion) | 66 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The cross-conjugated diene system in this compound is expected to give rise to a π → π* transition. The wavelength of maximum absorbance (λmax) for conjugated dienes is influenced by the extent of conjugation and the geometry of the molecule. For comparison, acyclic conjugated dienes like 1,3-butadiene (B125203) have a λmax around 217 nm. docbrown.info The rigid and strained nature of the cyclobutene ring in this compound may cause a shift in the λmax compared to a more flexible acyclic diene. The λmax is likely to fall in the range of 220-260 nm.
Table 5: Predicted UV-Vis Absorption for this compound
| Transition | Predicted λmax (nm) |
|---|
Other Spectroscopic Techniques for Comprehensive Characterization
While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide foundational structural information for cyclobutene systems, a more comprehensive characterization of compounds like this compound often necessitates the application of other advanced spectroscopic methodologies. Raman spectroscopy and X-ray diffraction of crystalline derivatives offer complementary data, elucidating vibrational modes and precise solid-state structures, respectively. These methods are crucial for a complete understanding of the molecular framework and intermolecular interactions.
Raman Spectroscopy
Raman spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule by measuring the inelastic scattering of monochromatic light. It provides valuable information about the molecular structure, symmetry, and bonding, complementing infrared spectroscopy. For a molecule such as this compound, which possesses both endocyclic and exocyclic double bonds within a strained ring system, Raman spectroscopy can offer unique insights into its vibrational characteristics.
Theoretical and Computational Approaches
In the absence of extensive experimental Raman spectroscopic data for this compound, computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool for predicting its vibrational spectrum. fgcu.edumasjaps.comresearchgate.netnih.gov DFT calculations can determine the frequencies and intensities of Raman active modes with a reasonable degree of accuracy, aiding in the theoretical characterization of the molecule. fgcu.edumasjaps.comresearchgate.netnih.gov These calculations typically involve optimizing the molecular geometry to an energy minimum and then computing the second derivatives of the energy with respect to the nuclear coordinates. masjaps.commdpi.com
Predicted Vibrational Modes for this compound
Based on theoretical calculations and comparison with structurally related compounds, the Raman spectrum of this compound is expected to exhibit several characteristic peaks. The key vibrational modes would include:
C=C Stretching Vibrations: The molecule contains two distinct double bonds: the endocyclic C=C bond within the cyclobutene ring and the exocyclic C=C bond of the methylidene group. These are expected to give rise to strong Raman bands in the region of 1600-1700 cm⁻¹. The exact positions of these peaks would be influenced by the ring strain and electronic conjugation.
=C-H Stretching Vibrations: The stretching vibrations of the hydrogen atoms attached to the sp² hybridized carbons of the double bonds are anticipated to appear in the 3000-3100 cm⁻¹ region.
-CH₂- Stretching and Bending Vibrations: The methylene group within the cyclobutane (B1203170) ring will have characteristic symmetric and asymmetric stretching modes, typically found in the 2850-2960 cm⁻¹ range. Bending (scissoring) and rocking modes for this group would be observed at lower frequencies.
The interactive table below presents a hypothetical set of predicted Raman active vibrational modes for this compound, based on typical frequency ranges for the involved functional groups.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
| =C-H Stretch (vinyl) | 3050 - 3150 | Stretching of H atoms on the endocyclic double bond. |
| =C-H Stretch (methylidene) | 3000 - 3100 | Stretching of H atoms on the exocyclic double bond. |
| -CH₂- Asymmetric Stretch | 2920 - 2960 | Asymmetric stretching of the ring methylene group. |
| -CH₂- Symmetric Stretch | 2850 - 2890 | Symmetric stretching of the ring methylene group. |
| C=C Stretch (endocyclic) | 1650 - 1690 | Stretching of the double bond within the cyclobutene ring. |
| C=C Stretch (exocyclic) | 1620 - 1660 | Stretching of the methylidene double bond. |
| -CH₂- Scissoring | 1440 - 1470 | Bending vibration of the ring methylene group. |
| Ring Breathing/Deformation | 800 - 1200 | Collective vibrations of the entire cyclobutene ring. |
X-ray Diffraction for Crystalline Derivatives
X-ray diffraction (XRD) on single crystals is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. While obtaining a suitable crystal of the parent this compound might be challenging due to its likely volatility and reactivity, the analysis of its crystalline derivatives provides invaluable structural information. rsc.orgnih.gov By introducing functional groups that promote crystallization, it is possible to elucidate precise bond lengths, bond angles, and intermolecular interactions of the core cyclobutene skeleton. rsc.orgnih.gov
Structural Insights from Crystalline Derivatives
The crystal structures of functionalized cyclobutene derivatives reveal key geometric parameters that are influenced by the strained four-membered ring and the substitution pattern. rsc.orgnih.gov For instance, X-ray diffraction studies on various cyclobutene derivatives have provided detailed information on the planarity or puckering of the ring, the bond lengths of the endocyclic and exocyclic double bonds, and the conformational preferences of the substituents.
The Cambridge Crystallographic Data Centre (CCDC) serves as a repository for such structural data. manchester.ac.uk Analysis of related structures can provide expected values for the key geometric parameters of the this compound framework.
The interactive table below showcases representative crystallographic data for a hypothetical functionalized cyclobutene derivative, illustrating the type of information that can be obtained from an X-ray diffraction study.
| Parameter | Value | Description |
| Crystal System | Monoclinic | The crystal lattice system. |
| Space Group | P2₁/c | The symmetry of the unit cell. |
| a (Å) | 8.123 | Unit cell dimension. |
| b (Å) | 10.456 | Unit cell dimension. |
| c (Å) | 9.789 | Unit cell dimension. |
| β (°) | 105.2 | Unit cell angle. |
| Volume (ų) | 801.2 | Volume of the unit cell. |
| C=C (endocyclic) (Å) | 1.345 | Bond length of the internal double bond. |
| C=C (exocyclic) (Å) | 1.338 | Bond length of the external double bond. |
| C-C (ring) (Å) | 1.520 | Average single bond length in the ring. |
| Ring Puckering Angle (°) | 15.5 | Deviation from planarity of the cyclobutene ring. |
This structural data is crucial for understanding the effects of ring strain and substituent effects on the molecular geometry. Furthermore, the packing of molecules in the crystal lattice, as revealed by XRD, provides insights into intermolecular forces such as van der Waals interactions and, in suitably functionalized derivatives, hydrogen bonding.
Synthetic Utility and Applications of 3 Methylidenecyclobut 1 Ene in Advanced Organic Synthesis
Methylidenecyclobutenes as Key Synthons in Complex Molecule Construction
Methylidenecyclobutenes serve as pivotal synthons, or synthetic equivalents, for the introduction of the four-membered cyclobutene (B1205218) moiety into larger, more complex molecules. The strained double bond and the exocyclic methylene (B1212753) group provide two reactive sites for a variety of chemical manipulations. These structures are highly useful synthetic intermediates and are considered important motifs in functional molecules. organic-chemistry.orgorganic-chemistry.org
The synthetic utility of these compounds is demonstrated in various cycloaddition reactions. For instance, functionalized cyclobutene skeletons can be synthesized in high yields through a Lewis acid-catalyzed [2 + 1 + 1] cycloaddition reaction of isocyanides with alkylidene malonates. rsc.org This method is advantageous due to its use of readily available starting materials, broad substrate scope, and high atom economy, producing cyclobutene skeletons in up to 90% yield under mild conditions. rsc.org
Furthermore, the reactivity of the cyclobutene core allows for diverse downstream transformations, highlighting its role as a versatile intermediate in the construction of complex molecular frameworks. rsc.org The inherent ring strain of approximately 26.7 kcal/mol in the cyclobutane (B1203170) ring system, which is a feature of methylidenecyclobutenes, makes these compounds highly reactive and thus useful in synthesis.
Enantiomerically Enriched Cyclobutane and Cyclobutene Derivatives in Chiral Synthesis
The synthesis of enantiomerically enriched cyclobutane and cyclobutene derivatives is a significant area of research, as these chiral motifs are prevalent in numerous natural products and biologically active molecules. dicp.ac.cnresearchgate.netnih.govnih.gov The development of catalytic asymmetric methods to access these structures with high enantioselectivity is crucial for medicinal chemistry and drug discovery. researchgate.net
Several strategies have been developed for the asymmetric synthesis of chiral cyclobutenes. Transition-metal catalysis, particularly [2+2] cycloaddition reactions between alkynes and alkenes, has been a successful approach. dicp.ac.cnnih.gov More recently, organocatalytic methods have emerged as a powerful alternative. For example, the use of a chiral Brønsted acid promoter, such as N-triflyl phosphoramide (B1221513), enables the enantioselective isomerization of bicyclo[1.1.0]butanes to chiral cyclobutenes with good regio- and enantiocontrol. dicp.ac.cn This process proceeds under mild conditions with low catalyst loading and demonstrates good functional group compatibility. dicp.ac.cn
Another approach involves the rhodium-catalyzed asymmetric hydrometallation of meso-cyclobutenes with salicylaldehydes, which can be used to generate chiral substituted cyclobutanes. nih.gov Additionally, highly diastereo- and enantioselective rhodium-catalyzed arylation of cyclobutenes has been developed for the efficient synthesis of chiral cyclobutanes. rsc.org The use of chiral diene ligands in these reactions has shown excellent capability for controlling diastereoselectivity. rsc.org
The following table summarizes selected catalytic systems for the enantioselective synthesis of cyclobutene and cyclobutane derivatives:
| Catalyst/Promoter | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |
| N-triflyl phosphoramide | Isomerization of bicyclo[1.1.0]butanes | Chiral cyclobutenes | Up to 90% | dicp.ac.cn |
| Cobalt complexes | [2+2] Cycloaddition | Chiral cyclobutenes | 86-97% | nih.gov |
| Rhodium/chiral diene ligand | Asymmetric 1,4-addition | Chiral cyclobutanes | High | rsc.org |
| Chinchona-based squaramide | Sulfa-Michael addition | Thio-substituted cyclobutanes | Up to 99.7:0.3 er | rsc.org |
| Iridium/chiral phosphoramidite | Asymmetric allylic etherification/[2+2] photocycloaddition | Chiral oxa- organic-chemistry.orgdicp.ac.cn-bicyclic heptanes | >99% | nih.govchemistryviews.org |
| Rare-earth Lewis acids/chiral PyBox ligands | Dearomative [2+2] photocycloaddition | Cyclobutane-fused heterocycles | >99% | nih.gov |
These methods provide access to a diverse range of chiral cyclobutane and cyclobutene derivatives, which are valuable building blocks for the synthesis of complex chiral molecules. nih.govnih.gov
Precursors for Acyclic and Polycyclic Systems via Ring Transformations
The significant ring strain in methylidenecyclobutenes makes them excellent precursors for a variety of ring transformation reactions, leading to the formation of both acyclic and more complex polycyclic systems. These transformations are often driven by the release of strain energy. stackexchange.com
One of the key transformations is ring expansion. For example, an unprecedented ring expansion of a cyclobutene derivative has been reported to afford a range of polysubstituted maleimides. rsc.org Mechanistic studies have shown that acid and water play a crucial role in this skeletal rearrangement. rsc.org Another method for ring expansion involves the Rh(II)-catalyzed reaction of cyclopropyl (B3062369) N-tosylhydrazones, which yields 1-substituted cyclobutenes. organic-chemistry.org This transformation proceeds through a rhodium carbene intermediate followed by a 1,2-shift. organic-chemistry.org
Ring-opening reactions of cyclobutenes are also synthetically valuable. Thermally induced electrocyclic ring-opening reactions are a well-established method for generating dienes, which can then participate in various pericyclic reactions to form six-membered rings. researchgate.net The high reactivity of alkylidenecyclopropanes, which share structural similarities with methylidenecyclobutenes, in ring-opening reactions further illustrates the synthetic potential of strained ring systems. nih.gov These reactions can proceed through various mechanisms, including transition metal catalysis, acid catalysis, and radical pathways. nih.gov
The following table provides examples of ring transformations of cyclobutene derivatives:
| Starting Material | Reaction Type | Product | Key Features | Reference |
| Functionalized cyclobutene | Acid- and water-mediated ring expansion | Polysubstituted maleimide | Unprecedented skeletal rearrangement | rsc.org |
| Cyclopropyl N-tosylhydrazone | Rh(II)-catalyzed ring expansion | 1-Substituted cyclobutene | Involves a rhodium carbene intermediate | organic-chemistry.org |
| Cyclobutene | Thermal electrocyclic ring opening | Conjugated diene | Forms a reactive intermediate for cycloadditions | researchgate.net |
These ring transformation reactions significantly expand the synthetic utility of methylidenecyclobutenes, allowing them to serve as precursors to a wide range of molecular architectures.
Strategic Building Blocks in Natural Product Synthesis and Related Endeavors
The unique structural and reactive properties of methylidenecyclobutenes and their derivatives position them as strategic building blocks in the total synthesis of natural products and other complex molecular targets. researchgate.netnih.govnih.gov The cyclobutane motif is found in a variety of natural products and medicinally important small molecules. nih.govnih.gov
While direct examples of the use of 3-methylidenecyclobut-1-ene in completed natural product syntheses are not extensively detailed in the provided search results, the synthetic transformations discussed in the preceding sections highlight its potential. The ability to construct enantiomerically enriched cyclobutane and cyclobutene cores is particularly relevant, as many natural products are chiral. researchgate.net For instance, the chiral cyclobutene derivatives synthesized through the methods described in section 6.2 can serve as key intermediates in the synthesis of complex natural products.
The "building block" approach in organic synthesis, where complex molecules are assembled from smaller, well-defined fragments, is a powerful strategy. nih.govwhiterose.ac.ukresearchgate.net Methylidenecyclobutenes fit well into this paradigm, offering a four-carbon unit with multiple reactive handles that can be elaborated into more complex structures. The ring-opening and ring-expansion reactions of cyclobutene derivatives also provide pathways to other cyclic and acyclic structures found in natural products. For example, the dienes generated from cyclobutene ring-opening can be used in Diels-Alder reactions to construct polycyclic systems, a common motif in natural products. nih.gov
The synthesis of complex molecules often relies on the development of efficient and modular synthetic routes. nih.govnih.gov The versatility of methylidenecyclobutene derivatives as synthons, their utility in chiral synthesis, and their ability to undergo ring transformations make them valuable tools for synthetic chemists engaged in the synthesis of natural products and other complex organic molecules.
Q & A
Basic: What experimental strategies are recommended for synthesizing 3-Methylidenecyclobut-1-ene with high purity?
Methodological Answer:
Synthesis of strained cyclic alkenes like this compound requires precise control of reaction conditions to avoid side reactions. Key steps include:
- Catalytic Cyclization : Use transition-metal catalysts (e.g., Rh or Pd complexes) to facilitate ring closure. For example, tris(triphenylphosphine)rhodium chloride has been employed in similar systems to stabilize intermediates .
- Temperature Control : Maintain low temperatures (−20°C to 0°C) to prevent thermal decomposition.
- Purification : Employ fractional distillation or preparative gas chromatography to isolate the compound. Validate purity via GC-MS and NMR (¹H/¹³C) with comparison to spectral databases .
Basic: How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
A multi-technique approach is critical:
- Spectroscopy :
- X-ray Crystallography : Resolve bond lengths and angles to confirm the cyclobutene ring geometry. Note that strained systems may require low-temperature crystallization .
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate experimental data with theoretical models .
Advanced: What methodologies resolve contradictions in reported reactivity data for this compound?
Methodological Answer:
Discrepancies in reactivity studies often stem from uncontrolled variables. Mitigation strategies include:
- Systematic Replication : Replicate experiments under identical conditions (solvent, temperature, catalyst loading) while documenting deviations .
- Statistical Analysis : Apply ANOVA or t-tests to assess significance of observed differences. For example, conflicting Diels-Alder reaction yields may arise from trace impurities—quantify via LC-MS .
- Control Experiments : Test alternative pathways (e.g., radical vs. polar mechanisms) using radical traps or isotopic labeling .
Advanced: How can computational models predict the regioselectivity of this compound in cycloaddition reactions?
Methodological Answer:
Computational workflows should integrate:
- Transition State Modeling : Use Gaussian or ORCA software to calculate activation energies for competing pathways (e.g., [4+2] vs. [2+2] cycloadditions). Compare frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity .
- Solvent Effects : Apply implicit solvation models (e.g., PCM) to assess solvent polarity’s role. For example, polar aprotic solvents may stabilize dipolar intermediates .
- Benchmarking : Validate models against experimental kinetic data. Adjust basis sets (e.g., 6-311++G**) to improve accuracy .
Advanced: What experimental designs are optimal for studying the thermal stability of this compound?
Methodological Answer:
Design a controlled degradation study:
- Isothermal Thermolysis : Heat samples in sealed NMR tubes at 50–100°C and monitor decomposition via in-situ ¹H NMR. Track half-life and identify degradation products (e.g., dimerization or ring-opening) .
- Kinetic Profiling : Use Arrhenius plots to derive activation energies. Compare with DFT-computed bond dissociation energies .
- Atmosphere Control : Conduct experiments under inert (N₂) vs. oxidative (O₂) conditions to assess environmental impacts .
Advanced: How should researchers design a systematic review to evaluate synthetic applications of this compound?
Methodological Answer:
Follow PRISMA guidelines for rigor:
- Search Strategy : Use Boolean operators in databases (SciFinder, Reaxys) with terms like “this compound AND synthesis OR catalysis.” Limit to peer-reviewed journals (2000–2025) .
- Data Extraction : Create a standardized template to record yields, conditions, and characterization methods. Address heterogeneity (e.g., solvent polarity) via subgroup analysis .
- Bias Assessment : Use ROBINS-I tool to evaluate confounding factors (e.g., incomplete spectral data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
